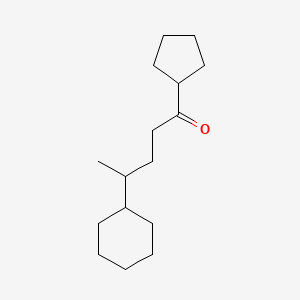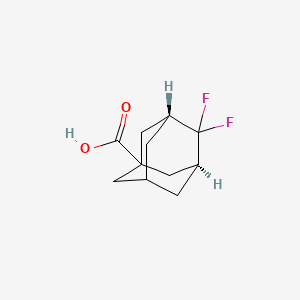
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The carboxylation step can be achieved using carbon dioxide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of fluorine atoms with the nucleophile.
科学的研究の応用
Chemistry
In chemistry, (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology
The compound’s stability and bioactivity have led to its investigation in biological studies
Medicine
In medicine, this compound is explored for its therapeutic properties. Its derivatives are studied for their potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative used.
類似化合物との比較
Similar Compounds
Adamantane-1-carboxylic acid: Lacks fluorine atoms, resulting in different chemical and physical properties.
4,4-Difluoroadamantane: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
(3R,5S)-4,4-difluoroadamantane-1-carboxylic acid: An enantiomer with different stereochemistry, leading to variations in biological activity and interactions.
Uniqueness
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both fluorine atoms and a carboxylic acid group
特性
分子式 |
C11H14F2O2 |
|---|---|
分子量 |
216.22 g/mol |
IUPAC名 |
(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15)/t6?,7-,8+,10? |
InChIキー |
STPITGHNDOOTFQ-VZCHMASFSA-N |
異性体SMILES |
C1[C@@H]2CC3(C[C@@H](C2(F)F)CC1C3)C(=O)O |
正規SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)
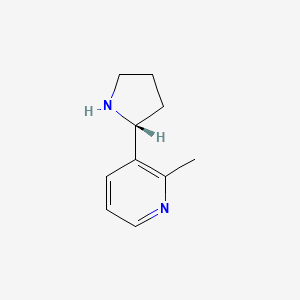
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
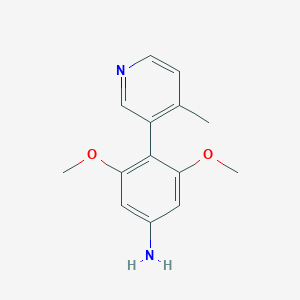
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)

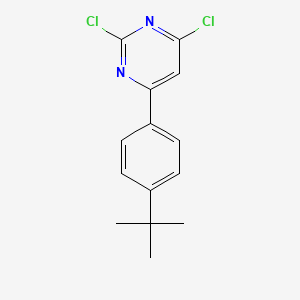
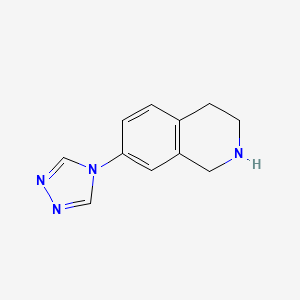
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)
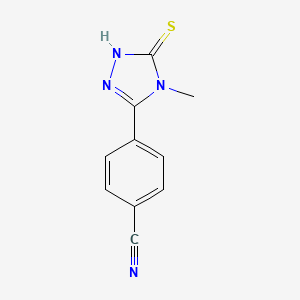
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)

